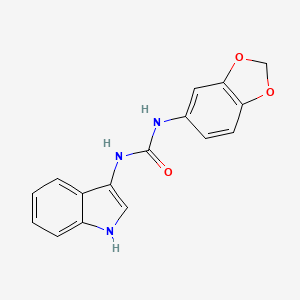

1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea

Beschreibung

1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-indol-3-yl)urea is a synthetic urea derivative featuring a benzodioxolyl group and an indolyl moiety linked via a urea bridge. The benzodioxolyl group (a methylenedioxy-substituted benzene) is a common pharmacophore in bioactive molecules, known for enhancing metabolic stability and binding affinity in neurological and anticancer agents . The indolyl group, prevalent in natural products (e.g., tryptophan derivatives), contributes to interactions with serotonin receptors and kinase enzymes . The urea linker facilitates hydrogen bonding, a critical feature for molecular recognition in enzyme inhibition or receptor modulation .

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-16(18-10-5-6-14-15(7-10)22-9-21-14)19-13-8-17-12-4-2-1-3-11(12)13/h1-8,17H,9H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLQDSUQNGDYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea typically involves the following steps:

Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

Preparation of the indole intermediate: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling of intermediates: The benzo[d][1,3]dioxole and indole intermediates are coupled using a urea-forming reagent such as phosgene or triphosgene under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the urea group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild conditions.

Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.

Major Products Formed:

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms with altered urea groups.

Substitution: Substituted derivatives with new alkyl groups attached to the indole nitrogen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets. The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation .

Anti-inflammatory Properties : The benzodioxole component is known for its anti-inflammatory effects. Compounds derived from benzodioxole have been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Antioxidant Effects : The presence of the benzodioxole moiety is associated with antioxidant activity. This characteristic may provide protective effects against oxidative stress-related diseases, making it a candidate for further exploration in neurodegenerative conditions.

Biological Research

Biochemical Probes : Due to its unique structure, this compound can serve as a biochemical probe to study various biological processes. It can help elucidate the mechanisms underlying enzyme interactions and cellular signaling pathways.

Targeted Drug Delivery : The compound's structural features may facilitate the design of targeted drug delivery systems, enhancing the efficacy of therapeutic agents by directing them to specific tissues or cells.

Case Study 1: Anticancer Mechanism Exploration

A study conducted on indole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The results indicated that 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea could induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity Assessment

In vitro studies assessed the anti-inflammatory effects of compounds related to this compound. The findings revealed significant reductions in the production of pro-inflammatory cytokines in treated cells compared to controls, suggesting its utility in inflammatory disease management.

Wirkmechanismus

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Urea-Linked vs. Imine-Linked Benzodioxol Derivatives

The adamantane-containing analog () replaces the indolyl group with a bulky adamantane moiety, significantly altering physicochemical properties. This suggests divergent therapeutic applications: the target compound may favor CNS targets, whereas the imine analog could be optimized for antiviral activity.

Indolyl-Containing Compounds

The pyrrolidinone-carbonitrile derivative () retains the indolyl group but replaces the urea linker with a pyrrolidinone ring. This structural rigidity may enhance binding selectivity for enzymes like cyclin-dependent kinases (CDKs) but reduces hydrogen-bonding capacity compared to urea .

Benzodioxolyl Derivatives with Non-Indolyl Moieties

The isobenzofuranone derivative () lacks the indolyl group but retains the benzodioxolyl system. Its extended π-conjugation system suggests utility in optical materials or photosensitizers, diverging from the target compound’s likely biological focus .

Research Implications and Gaps

- Synthetic Accessibility : Urea-linked compounds are typically synthesized via carbodiimide-mediated coupling, but solvent and catalyst choices (e.g., DCC vs. EDC) could influence yields .

- Biological Screening: No activity data for the target compound are provided. Prioritize assays for serotonin receptor binding (indolyl-dependent) or HDAC inhibition (benzodioxolyl-dependent) .

- Crystallographic Studies : Use SHELX-based refinement () to resolve the urea bridge’s conformation, critical for structure-activity relationship (SAR) studies .

Biologische Aktivität

1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H13N3O3 |

| Molecular Weight | 295.29 g/mol |

| CAS Number | 899990-09-1 |

| IUPAC Name | This compound |

| LogP | 2.15 |

The structure consists of an indole moiety linked to a benzodioxole group via a urea functional group, which may contribute to its biological activities.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzodioxol have shown efficacy against various cancer cell lines. In vitro assays demonstrated that certain derivatives inhibited cell proliferation with IC50 values ranging from 26 to 65 µM against multiple cancer types .

In a notable study, the compound’s mechanism of action was investigated through its interaction with β-tubulin, suggesting potential as a microtubule inhibitor. This inhibition could disrupt cancer cell mitosis, leading to apoptosis in malignant cells .

Antidiabetic Effects

The antidiabetic potential of related benzodioxol derivatives has been documented. A study reported that certain derivatives exhibited potent inhibition of α-amylase (IC50 values of 0.68 µM), indicating their potential utility in managing diabetes by regulating carbohydrate metabolism . The in vivo assessment in diabetic mice demonstrated a significant reduction in blood glucose levels after administration of these compounds.

The proposed mechanism involves the binding of the compound to specific enzymatic targets or receptors, modulating their activity. For example, the interaction with α-amylase suggests that it may prevent carbohydrate breakdown, thereby lowering glucose absorption . Additionally, its ability to inhibit tubulin polymerization could lead to cell cycle arrest in cancer cells.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various indole derivatives and their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound showed promising results in inhibiting cancer cell growth through apoptosis induction mechanisms .

Study 2: Antidiabetic Activity

In another investigation focused on the antidiabetic properties of benzodioxole derivatives, researchers found that administration of these compounds significantly lowered blood glucose levels in streptozotocin-induced diabetic mice. This study highlighted the importance of these compounds as potential therapeutic agents for diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.